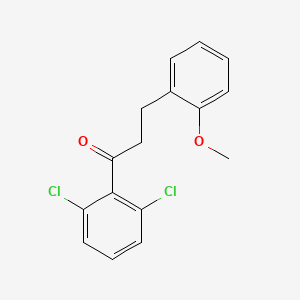

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the official designation 1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one. This nomenclature precisely describes the molecular architecture, indicating the presence of a propanone backbone with specific aromatic substitutions at defined positions. The compound is assigned Chemical Abstracts Service registry number 898774-22-6, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₁₆H₁₄Cl₂O₂ reveals the elemental composition comprising sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two oxygen atoms. The molecular weight is calculated as 309.19 grams per mole, positioning this compound within the medium molecular weight range for organic synthetic intermediates. The Molecular Design Limited number MFCD08064127 serves as an additional structural identifier in chemical databases.

Structural analysis reveals the presence of two distinct aromatic ring systems connected through a three-carbon chain. The first aromatic ring bears dichlorine substitution at the ortho positions relative to the carbonyl attachment point, while the second aromatic ring contains a methoxy group at the ortho position. The Simplified Molecular Input Line Entry System representation O=C(C1=C(Cl)C=CC=C1Cl)CCC2=CC=CC=C2OC provides a standardized linear notation for computational analysis and database searching.

Crystallographic Data and Molecular Geometry

The molecular geometry of this compound exhibits distinct conformational characteristics influenced by the steric interactions between the dichlorine substituents and the carbonyl group. The 2,6-dichlorine substitution pattern creates significant steric hindrance around the carbonyl carbon, potentially restricting rotational freedom and influencing the preferred molecular conformations. This substitution pattern contrasts markedly with other dichlorine isomers, where chlorine atoms are positioned at different aromatic positions.

Theoretical computational studies of related dichloromethoxy chalcone isomers provide insights into the conformational preferences of compounds with similar substitution patterns. Research investigating the electronic structure and stability of various dichloromethoxy isomers demonstrates that the 2,6-dichlorine substitution pattern exhibits unique stability characteristics compared to other positional isomers. The calculations reveal that compounds with 2,6-dichlorine substitution possess distinct highest occupied molecular orbital and lowest unoccupied molecular orbital energy distributions that influence their chemical reactivity and stability.

The three-dimensional molecular structure reveals a significant dihedral angle between the two aromatic ring systems, which is characteristic of propiophenone derivatives with bulky substituents. The methoxy group on the terminal phenyl ring adopts a preferred orientation that minimizes steric interactions while maintaining optimal electronic conjugation with the aromatic pi system. The propyl chain connecting the two aromatic systems exhibits conformational flexibility, allowing for multiple low-energy conformations that contribute to the overall molecular dynamics.

Substituent Effects on Electronic Structure

The electronic structure of this compound is significantly influenced by the combined effects of the dichlorine substituents and the methoxy group. The chlorine atoms at the 2' and 6' positions exert both inductive and resonance effects on the aromatic ring and the adjacent carbonyl group. These effects modify the electron density distribution throughout the molecule, influencing both the chemical reactivity and spectroscopic properties.

Density functional theory studies of related dichloromethoxy compounds demonstrate that the 2,6-dichlorine substitution pattern creates a unique electronic environment compared to other isomeric arrangements. The calculations reveal that this substitution pattern results in distinctive highest occupied molecular orbital energy levels and molecular orbital distributions. The presence of electron-withdrawing chlorine atoms at the ortho positions relative to the carbonyl group significantly affects the electrophilic character of the carbonyl carbon, potentially enhancing its reactivity toward nucleophilic attack.

The methoxy substituent on the terminal aromatic ring contributes electron-donating character through both inductive and resonance mechanisms. This electron donation partially counterbalances the electron-withdrawing effects of the dichlorine substituents, creating a molecular system with balanced electronic characteristics. The methoxy group also influences the overall molecular polarizability and contributes to the nonlinear optical properties of the compound.

Theoretical investigations of similar dichloromethoxy systems indicate that the specific substitution pattern in this compound results in enhanced molecular polarizability compared to unsubstituted analogs. The calculations demonstrate that the presence of both electron-donating and electron-withdrawing substituents creates favorable conditions for charge transfer interactions, potentially enhancing the compound's utility in applications requiring specific electronic properties.

Comparative Analysis with Related Propiophenone Derivatives

A comprehensive comparison with structurally related propiophenone derivatives reveals the unique characteristics of the 2',6'-dichlorine substitution pattern. Several isomeric compounds with alternative chlorine positioning have been synthesized and characterized, including 2',3'-dichloro-3-(2-methoxyphenyl)propiophenone, 3',4'-dichloro-3-(2-methoxyphenyl)propiophenone, and 3',5'-dichloro-3-(2-methoxyphenyl)propiophenone. Each isomer exhibits distinct physicochemical properties based on the specific positioning of the chlorine substituents.

| Compound | CAS Number | Molecular Weight | Chlorine Positions |

|---|---|---|---|

| This compound | 898774-22-6 | 309.19 g/mol | 2', 6' |

| 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone | 898770-48-4 | 309.19 g/mol | 2', 3' |

| 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone | 898774-04-4 | 309.19 g/mol | 3', 4' |

| 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | 898774-07-7 | 309.19 g/mol | 3', 5' |

Theoretical computational studies comparing different dichloromethoxy chalcone isomers provide quantitative insights into the relative stability and electronic properties of these compounds. The calculations demonstrate that the stability ordering among various dichlorine substitution patterns differs significantly depending on whether dispersion corrections are applied to the computational methodology. For related chalcone systems, the stability sequence with dispersion correction follows the pattern: (3,5) > syn(2,4) > syn(2,5) > anti(3,4) > (2,6) > syn(2,3).

The 2',6'-dichlorine substitution pattern exhibits unique steric characteristics due to the ortho positioning of both chlorine atoms relative to the carbonyl group. This arrangement creates maximum steric hindrance around the reaction center, potentially influencing the compound's reactivity toward both electrophilic and nucleophilic reagents. In contrast, the 3',4'- and 3',5'-isomers position the chlorine atoms away from the carbonyl group, reducing steric interactions but potentially altering the electronic effects transmitted through the aromatic system.

Nonlinear optical property calculations for related dichloromethoxy chalcone systems reveal that the 2,6-dichlorine substitution pattern can exhibit enhanced hyperpolarizability values compared to other isomeric arrangements. This enhancement is attributed to the unique donor-acceptor arrangement created by the specific positioning of electron-withdrawing chlorine atoms and the electron-donating methoxy group. The calculations indicate that the 2,6-substitution pattern can create favorable conditions for unidirectional charge transfer, potentially enhancing the compound's nonlinear optical response.

The comparative analysis also extends to substituted analogs where the methyl groups replace the chlorine atoms, such as 2',6'-dimethyl-3-(2-methoxyphenyl)propiophenone. These methyl-substituted analogs provide insights into the specific effects of halogen substitution versus alkyl substitution on molecular properties. The replacement of chlorine atoms with methyl groups significantly alters both the electronic and steric characteristics of the molecule, demonstrating the crucial role of substituent choice in determining overall molecular behavior.

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSHPPZBVMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644205 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-22-6 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups allow it to participate in numerous chemical reactions, facilitating the development of more complex molecules.

Biology

- Biological Activity : Research has shown that 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone exhibits potential biological activities, including:

- Antimicrobial Properties : It has been found to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

- Anticancer Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms involve the activation of pro-apoptotic markers while downregulating anti-apoptotic proteins .

- Anti-inflammatory Effects : It may reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Medicine

- Therapeutic Development : Ongoing research aims to explore its use as a pharmaceutical intermediate, particularly in developing new therapeutic agents targeting specific diseases such as cancer and infections .

Industry

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials due to its unique properties. It is also explored for its application in fragrances and flavoring agents owing to its aromatic characteristics.

Anticancer Activity Study

A study involving various human cancer cell lines demonstrated that treatment with different concentrations of this compound resulted in a dose-dependent reduction in cell viability. Key findings include:

- Upregulation of pro-apoptotic markers such as Bax.

- Downregulation of anti-apoptotic proteins like Bcl-2.

This suggests that the compound effectively triggers apoptotic pathways in cancer cells .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This highlights its potential utility in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis typically involves a condensation reaction between 2-methoxyacetophenone and propionyl chloride under basic conditions. Various derivatives have been synthesized to enhance biological activity or modify pharmacological profiles.

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Nucleophilic substitution followed by cyclization | Antimicrobial, anticancer |

| 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |

Wirkmechanismus

The mechanism of action of 2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs.

- Steric Effects : Dichlorination at 2',6' positions creates significant steric hindrance compared to 2',4'-dichloro analogs (), which may reduce catalytic efficiency in reactions like amination (e.g., yields drop from 20% to <15% in hindered ketones ).

- Functional Group Diversity : The 2-thiomethylphenyl variant () introduces sulfur-based reactivity, enabling thiol-ene click chemistry or metal coordination, unlike the methoxy or methyl derivatives.

α-Functionalization Reactions

Propiophenones undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For example, unsubstituted propiophenone achieves a 0.59 mmol yield in this reaction, while sterically hindered analogs like cyclohexanone yield only 0.43 mmol . The dichloro and methoxy groups in the target compound may further reduce yields due to steric and electronic effects.

Catalytic Amination

In reductive amination, propiophenone derivatives with bulky substituents (e.g., 2',6'-dichloro) show lower conversion rates. Au/TiO₂ catalysts yield only 11% amine from propiophenone at 20% substrate conversion . The methoxy group’s electron donation might slightly improve reactivity compared to CF₃ analogs but would still lag behind simpler propiophenones.

Biologische Aktivität

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone (also referred to as DMP) is a synthetic compound with a complex structure characterized by a propiophenone backbone and specific substitutions that enhance its biological activity. Its molecular formula is C16H14Cl2O2, with a molecular weight of approximately 309.19 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure

The structural formula of DMP is as follows:

The compound features:

- Chlorine atoms at the 2' and 6' positions, which may contribute to its biological activity.

- A methoxyphenyl group at the 3-position, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that DMP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

In these studies, DMP was shown to induce cytotoxic effects, with higher efficacy observed against U-87 cells compared to MDA-MB-231 cells. The mechanism of action appears to involve the induction of apoptosis and disruption of metabolic pathways critical for cancer cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 15 | Apoptosis induction |

| MDA-MB-231 | 30 | Metabolic disruption |

Anti-inflammatory Effects

Preliminary investigations suggest that DMP may also possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, more detailed studies are required to fully elucidate these effects and their underlying mechanisms.

Structure-Activity Relationship (SAR)

The unique dichloromethyl substitution pattern of DMP distinguishes it from similar compounds, influencing both its reactivity and pharmacological profile. Comparative analysis with structurally related compounds reveals that variations in substitution can significantly alter biological activity.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | C16H14Cl2O2 | Different substitution pattern |

| 4-Chloro-3-(4-methoxyphenyl)propiophenone | C16H15ClO2 | Contains only one chlorine atom |

| 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)propan-1-one | C16H15N1O3 | Contains a nitro group |

Case Studies

Several studies have highlighted the biological potential of DMP:

- Antioxidant Activity : In addition to anticancer properties, DMP derivatives have been tested for antioxidant capabilities using the DPPH radical scavenging method. Some derivatives showed antioxidant activity exceeding that of ascorbic acid, indicating potential protective effects against oxidative stress .

- Mechanistic Studies : Further mechanistic studies are needed to explore how DMP interacts with specific enzymes involved in metabolic pathways. These interactions are crucial for understanding both therapeutic efficacy and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by selective chlorination. Key steps include:

- Step 1 : Acylation of 2-methoxyphenylpropane using anhydrous AlCl₃ as a catalyst under inert conditions.

- Step 2 : Electrophilic chlorination at the 2' and 6' positions using Cl₂ gas in acetic acid, monitored by TLC.

- Yield Optimization : Excess chlorinating agent (1.5–2.0 equiv.) improves di-substitution, while temperature control (0–5°C) minimizes byproducts. Purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm); methoxy group as a singlet (δ 3.8 ppm).

- ¹³C NMR : Carbonyl resonance at ~200 ppm; chlorine-substituted carbons deshielded to δ 125–135 ppm.

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹; C-Cl stretches at 550–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 323 (calculated for C₁₆H₁₃Cl₂O₂). Cross-validate with high-resolution MS .

Q. What safety protocols and waste disposal methods are critical for handling halogenated propiophenones?

- Methodological Answer :

- Safety : Use PPE (gloves, goggles, fume hood) due to H313 (skin contact risk) and H333 (inhalation hazard). Avoid exposure to moisture to prevent HCl release .

- Waste Disposal : Collect halogenated waste separately in labeled containers. Neutralize acidic byproducts with NaHCO₃ before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data (e.g., chemical shifts) be resolved?

- Methodological Answer :

- Step 1 : Verify computational methods (e.g., DFT with B3LYP/6-311+G(d,p)) against NIST reference data .

- Step 2 : Check solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.

- Step 3 : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. Discrepancies may arise from conformational flexibility or intermolecular interactions .

Q. What strategies optimize regioselectivity in electrophilic substitution for methoxy/chloro groups?

- Methodological Answer :

- Directing Effects : The methoxy group (ortho/para-directing) competes with electron-withdrawing Cl. Use steric hindrance (e.g., bulky solvents) to favor 2',6'-dichloro substitution.

- Catalyst Tuning : Lewis acids like FeCl₃ enhance para-selectivity, while AlCl₃ favors ortho .

Q. How do steric/electronic effects of the 2-methoxyphenyl group influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The methoxy group at the 2-position hinders Suzuki-Miyaura coupling; use Pd(OAc)₂ with SPhos ligand for bulky substrates.

- Electronic Effects : Electron-donating methoxy groups reduce electrophilicity at the ketone, requiring stronger bases (e.g., KOtBu) for nucleophilic additions .

Q. What methodologies determine thermodynamic stability differences between rotational isomers?

- Methodological Answer :

- Variable-Temperature NMR : Monitor coalescence temperatures to estimate energy barriers (ΔG‡) between rotamers.

- DFT Calculations : Compare optimized geometries (e.g., B3LYP) to identify stable conformers. Substituent electronegativity (Cl vs. OMe) impacts rotational freedom .

Q. Which chromatographic techniques separate enantiomers in halogenated propiophenones?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA (90:10) mobile phase.

- SFC : Supercritical CO₂ with 20% ethanol modifier achieves faster separation. Optimize flow rate (2.0 mL/min) and backpressure (150 bar) .

Q. How to characterize photodegradation pathways under varying pH/light conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.